Diphenyl diselenide
Overview
Description
Diphenyl diselenide is an organoselenium compound with the chemical formula (C₆H₅)₂Se₂. It appears as yellow crystals and is insoluble in water but soluble in organic solvents such as dichloromethane and tetrahydrofuran. This compound is primarily used as a source of the phenylselenyl group in organic synthesis .
Scientific Research Applications
Diphenyl diselenide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Diphenyl diselenide (PhSe)2 is a redox-active molecule known for its prominent cardiovascular effects . It primarily targets the SARS-CoV-2 main and papain-like proteases, Mpro and PLpro, which are essential for viral replication . These proteases have no equivalent enzymatic analogues in humans and thus no similar cleavage specificity, implying that their inhibition will likely have low toxicity .
Mode of Action
This compound interacts with its targets in a unique way. It has been found to positively impact mitochondrial oxidative capacity, as assessed by respirometry, and is associated with changes in mitochondrial cellular dynamics . It also induces the nuclear translocation of NRF2 in both glucose and galactose media . Furthermore, it has been found to react with a thiolate nucleophile, leading to the breaking of the selenium–selenium (Se–Se) bond . This process has fundamental importance in biological environments and provides a rationale to analyze the so-called thiol modifier effect of diselenides, which may be exploited in pharmacology and toxicology .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress . It also inhibits the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it strongly induces the expression of genes controlling mitochondrial antioxidant capacity and glutathione synthesis and recycling in glucose media .
Pharmacokinetics
It’s known that the molecule has idealized c2-symmetry, like hydrogen peroxide and related molecules . The Se-Se bond length of 2.29 Å, the C-Se-Se-C dihedral angle is 82°, and the C-Se-Se angles are near 110° . These properties might influence its absorption, distribution, metabolism, and excretion, but more research is needed to fully understand its pharmacokinetics.
Result of Action
This compound has several molecular and cellular effects. It has been found to attenuate oxidative stress by activating the Nrf2/Keap1 pathway . It also alleviates inflammation via inhibiting the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it has been found to induce apoptotic cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effects on redox-bioenergetic cellular pathways can vary under glycolytic or oxidative conditions . Additionally, the solvent used can affect the 77Se NMR chemical shift of diphenyl diselenides . These findings underscore the critical influence of the cellular metabolic status and the environment on the antioxidant capacity of redox-active molecules such as this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Diphenyl diselenide is a source of a weakly electrophilic PhSe group in reactions with relatively powerful nucleophiles . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound exhibits anti-tumoral, anti-oxidant, anti-inflammatory, and anti-mutagenic effects . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biological activity .
Temporal Effects in Laboratory Settings
This compound presents chemical and biological stability . Over time, it shows stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been proven effective against hyperglycemia, lipid peroxidation, inflammation, anxiety-like, and depressant-like models using rats and mice .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl diselenide is typically synthesized by the oxidation of benzeneselenoate, which is the conjugate base of benzeneselenol. The process involves the following steps:
Formation of Benzeneselenoate: Benzeneselenol is generated via the reaction of phenylmagnesium bromide (PhMgBr) with elemental selenium (Se). [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ]
Oxidation to this compound: The benzeneselenoate is then oxidized using bromine (Br₂) to form this compound. [ 2 \text{PhSeMgBr} + \text{Br₂} \rightarrow (\text{C₆H₅})₂\text{Se₂} + 2 \text{MgBr₂} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diphenyl diselenide undergoes various chemical reactions, including:
Reduction: It can be reduced to phenylselenol using sodium (Na). [ (\text{C₆H₅})₂\text{Se₂} + 2 \text{Na} \rightarrow 2 \text{PhSeNa} ]
Chlorination: It reacts with chlorine (Cl₂) to form phenylselenyl chloride. [ (\text{C₆H₅})₂\text{Se₂} + \text{Cl₂} \rightarrow 2 \text{PhSeCl} ]
Common Reagents and Conditions:
Reduction: Sodium is commonly used as a reducing agent.
Chlorination: Chlorine gas is used under controlled conditions.
Major Products:
Reduction: Phenylselenol (PhSeH)
Chlorination: Phenylselenyl chloride (PhSeCl)
Comparison with Similar Compounds
- Diphenyl Ditelluride
- Selenocyanates
- Selenoureas
- Selenoesters
- Selenium-containing heterocycles
Properties
IUPAC Name |
(phenyldiselanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZCHLUQSHMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061864 | |
Record name | Diselenide, diphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-13-3 | |
Record name | Diphenyl diselenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1666-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyldiselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001666133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl diselenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49763 | |
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Record name | Diselenide, diphenyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diselenide, diphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl diselenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYL DISELENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATU3Z459Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diphenyl diselenide exert its antioxidant effects?
A1: this compound exhibits antioxidant properties primarily through two mechanisms:
- Glutathione peroxidase (GPx) Mimicry: [, , ] DPDS can act as a mimic of the enzyme glutathione peroxidase, catalyzing the reduction of harmful peroxides using reduced glutathione as a substrate.
- Thioredoxin Reductase (TrxR) Substrate: [] Research indicates that DPDS can also serve as a substrate for mammalian thioredoxin reductase. TrxR plays a vital role in maintaining cellular redox balance by reducing oxidized thioredoxin, which in turn reduces other proteins and enzymes involved in antioxidant defense.
Q2: Does this compound exhibit selectivity towards specific thiol-containing molecules?
A2: Yes, research suggests that this compound displays selectivity in its interactions with thiols. Studies have shown that it preferentially oxidizes cysteine and dithiothreitol at physiological pH, while exhibiting weaker reactivity with glutathione and dimercaptosuccinic acid. This selectivity is believed to be independent of thiol pKa. []
Q3: What is the relationship between the thiol oxidase-like activity of this compound and its pharmacological effects?
A3: Research suggests that a controlled oxidation of specific thiol-containing molecules, particularly high molecular weight thiols, by this compound could contribute to its pharmacological effects. This indicates a delicate balance between its potential as a therapeutic agent and its inherent toxicity. []
Q4: What are the downstream effects of this compound on gene expression related to oxidative stress?
A4: this compound has been shown to modulate the gene expression of several antioxidant enzymes. In a study using hypothyroid rats, DPDS supplementation normalized changes in mRNA expression of catalase, superoxide dismutase isoforms (SOD-1, SOD-2, SOD-3), glutathione peroxidase isoforms (GPx-1, GPx-4), and thioredoxin reductase isoforms (TrxR-1, TrxR-2) in the cerebral cortex, hippocampus, and striatum. [, ]
Q5: How does this compound affect mitochondrial function in the presence of methylmercury?
A5: Methylmercury is known to induce mitochondrial dysfunction and oxidative stress. Studies have shown that this compound can protect against methylmercury-induced mitochondrial dysfunction by preventing the decrease in mitochondrial activity and reducing lipid peroxidation. This protective effect is attributed to the thiol peroxidase activity of DPDS. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C12H10Se2, and its molecular weight is 312.11 g/mol. []
Q7: How stable is this compound, and are there any formulation strategies to improve its stability and bioavailability?
A7: While specific stability data is not provided in the research, this compound is known to be sensitive to light and air. Formulation strategies are currently being investigated to enhance its stability and bioavailability.
Q8: What are the safety considerations and regulations surrounding the use of this compound?
A8: this compound is a potent compound, and its use should adhere to strict safety regulations. Proper handling, storage, and disposal procedures must be followed to minimize risks.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: A study on sheep revealed that after intravenous administration of this compound, selenium accumulated predominantly in the liver, followed by the brain and kidneys. This suggests that DPDS is metabolized and selenium is distributed to various organs. []
Q10: Has this compound demonstrated efficacy in any in vivo models of disease?
A10: Research has shown promising results in several in vivo models:
- Hypercholesterolemia: In rabbits fed a high-cholesterol diet, this compound supplementation significantly reduced serum cholesterol levels and oxidative stress markers in various tissues. []
- Alloxan-Induced Diabetes: While showing toxicity at high doses, acute treatment with DPDS reduced hyperglycemia in alloxan-induced diabetic rats, although it did not improve the decreased activity of delta-aminolevulinate dehydratase (δ-ALA-D). []
- Acute Liver Failure: Pretreatment with p-methoxy-diphenyl diselenide, a derivative of DPDS, protected mice against liver damage induced by lipopolysaccharide and D-galactosamine. []
- Passive Immunity Transfer in Calves: Maternal supplementation with this compound during the prepartum period significantly increased immunoglobulin G levels in calves, indicating improved passive immunity transfer and potential benefits for calf health. [, ]
Q11: What is the effect of this compound on δ-aminolevulinate dehydratase (δ-ALA-D) activity?
A11: this compound has been shown to inhibit δ-ALA-D activity in various tissues, including liver, kidney, and brain, both in vitro and in vivo. This inhibition is attributed to DPDS's interaction with thiol groups present in the enzyme. [, , , , ]
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